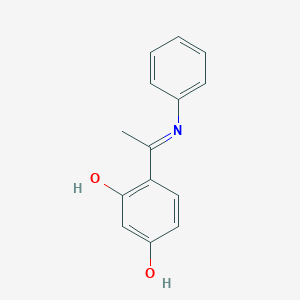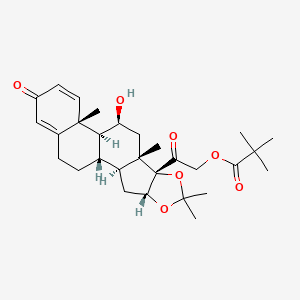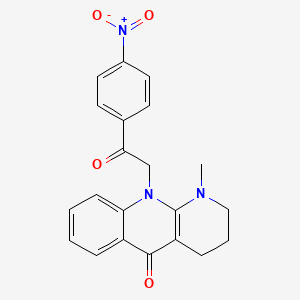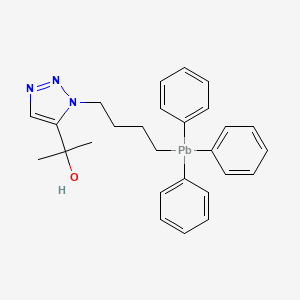
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol is a complex organic compound that features a unique combination of a triazole ring and a triphenylplumbyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol typically involves a multi-step process. The initial step often includes the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The triphenylplumbyl group is then introduced via a coupling reaction, which may involve the use of a palladium catalyst under inert conditions to ensure the stability of the plumbyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential toxicity of lead-containing intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triphenylplumbyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the triphenylplumbyl group could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays due to its unique structural features.
Industry: It can be utilized in the development of advanced materials, such as polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol involves its interaction with molecular targets through its triazole and triphenylplumbyl groups. The triazole ring can engage in hydrogen bonding and π-π interactions, while the triphenylplumbyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(4-Triphenylmethylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylsilylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylgermylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
Uniqueness
What sets 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol apart from similar compounds is the presence of the triphenylplumbyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the combination of a triazole ring with a plumbyl group is relatively rare, making this compound a valuable subject for further research.
Eigenschaften
CAS-Nummer |
73826-06-9 |
|---|---|
Molekularformel |
C27H31N3OPb |
Molekulargewicht |
621 g/mol |
IUPAC-Name |
2-[3-(4-triphenylplumbylbutyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H16N3O.3C6H5.Pb/c1-4-5-6-12-8(7-10-11-12)9(2,3)13;3*1-2-4-6-5-3-1;/h7,13H,1,4-6H2,2-3H3;3*1-5H; |
InChI-Schlüssel |
FCDISBYVWIBULA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=NN1CCCC[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
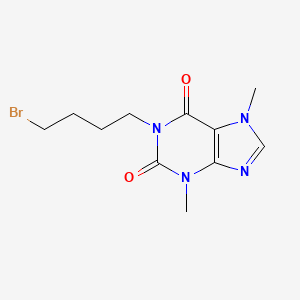
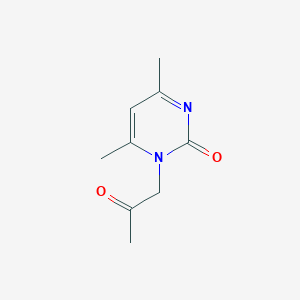


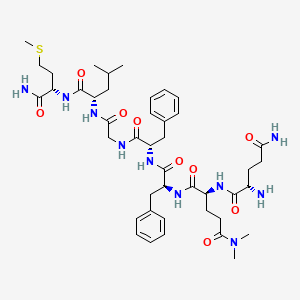
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
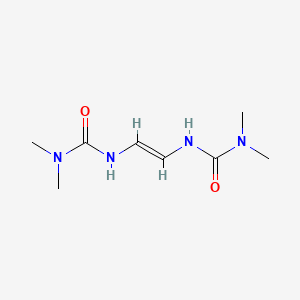

![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
